molecular formula C16H15N3S B5814934 1H-Pyrazole-1-carbothioamide, 4,5-dihydro-N,3-diphenyl- CAS No. 89652-17-5

1H-Pyrazole-1-carbothioamide, 4,5-dihydro-N,3-diphenyl-

Cat. No.: B5814934
CAS No.: 89652-17-5
M. Wt: 281.4 g/mol
InChI Key: KNSJDDUUZOSORZ-UHFFFAOYSA-N
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Description

1H-Pyrazole-1-carbothioamide, 4,5-dihydro-N,3-diphenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at adjacent positions.

Preparation Methods

The synthesis of 1H-Pyrazole-1-carbothioamide, 4,5-dihydro-N,3-diphenyl- typically involves the cyclocondensation of chalcone derivatives with thiosemicarbazide. The reaction is carried out in the presence of a catalyst, often under reflux conditions. For instance, the reaction of chalcone with thiosemicarbazide in ethanol under reflux yields the desired pyrazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

1H-Pyrazole-1-carbothioamide, 4,5-dihydro-N,3-diphenyl- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrazole-1-carbothioamide, 4,5-dihydro-N,3-diphenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-1-carbothioamide, 4,5-dihydro-N,3-diphenyl- involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound can bind to the active sites of these enzymes, blocking their activity and thereby inhibiting cancer cell growth . Additionally, its antimicrobial activity is due to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .

Properties

IUPAC Name

N,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c20-16(17-14-9-5-2-6-10-14)19-12-11-15(18-19)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSJDDUUZOSORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355514
Record name 1H-Pyrazole-1-carbothioamide, 4,5-dihydro-N,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89652-17-5
Record name 1H-Pyrazole-1-carbothioamide, 4,5-dihydro-N,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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